![molecular formula C15H17NO B8170029 (2-Methoxy-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170029.png)
(2-Methoxy-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a methoxy group at the 2-position, a methyl group at the 3’-position, and a methanamine group at the 4-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using a methylating agent such as methyl chloride.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction using formaldehyde and ammonia or a primary amine.
Industrial Production Methods: Industrial production of (2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methanamine groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the methanamine group to a primary amine or the methoxy group to a hydroxyl group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Major Products:
Oxidation: Products may include (2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid) and (2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-aldehyde).
Reduction: Products may include (2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)amine.
Substitution: Products may include nitrated, sulfonated, or halogenated derivatives of the compound.
Scientific Research Applications
(2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
(2-Methoxy-[1,1’-biphenyl]-4-yl)methanamine: Lacks the methyl group at the 3’-position.
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanamine: Lacks the methoxy group at the 2-position.
(2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)amine: Lacks the methanamine group.
Uniqueness: (2-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine is unique due to the presence of all three functional groups (methoxy, methyl, and methanamine) on the biphenyl core. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-methoxy-4-(3-methylphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-4-3-5-13(8-11)14-7-6-12(10-16)9-15(14)17-2/h3-9H,10,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNLIDISDOZNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
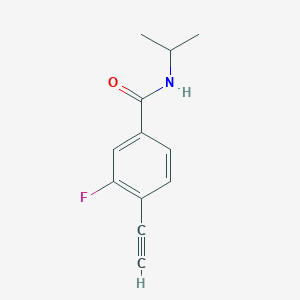
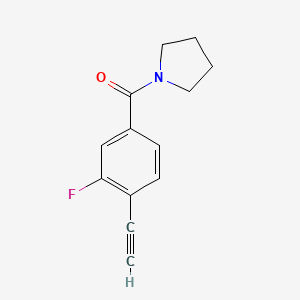
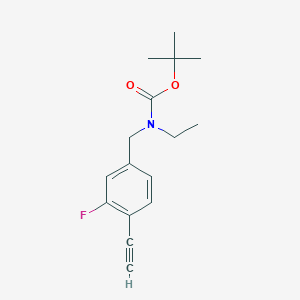
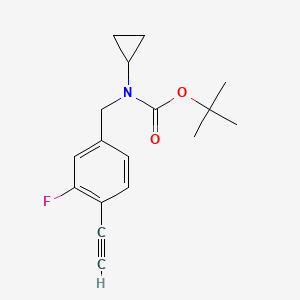
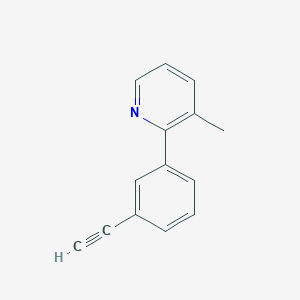
![2-{4-[2-(Benzyloxy)ethoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8169975.png)
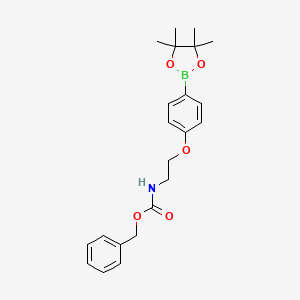
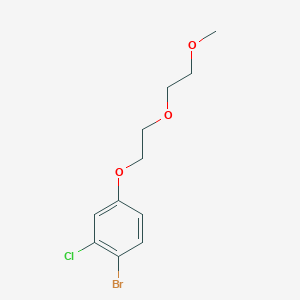

![[4-(2-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B8170005.png)
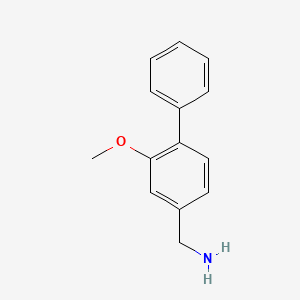
![(2'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170022.png)
![(2-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170027.png)
![(3'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170037.png)
